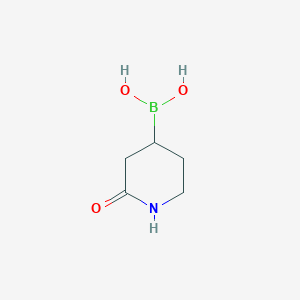
(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3-fluoro-4-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3-fluoro-4-methylphenyl)methanone is a chemical compound with the molecular formula C17H17BrFN3O2 . It has a molecular weight of 394.244 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound includes a bromopyrimidine group, a piperidine group, and a fluoromethylphenyl group . The exact structure can be represented by the canonical SMILES string C1CC(CN(C1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)OC4=NC=C(C=N4)Br .
Physical And Chemical Properties Analysis
This compound has several computed properties. It has a XLogP3-AA value of 3.8, indicating its relative lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has four rotatable bonds . Its exact mass and monoisotopic mass are 444.05972 g/mol . The topological polar surface area is 71.1 Ų . The compound has a complexity of 526 .
Wissenschaftliche Forschungsanwendungen
Phosphonic Acid: Preparation and Applications
Phosphonic acid derivatives have diverse applications in scientific research, including drug development, bone targeting, and material functionalization. Their bioactive properties make them valuable in designing drugs and pro-drugs, as well as in medical imaging. The synthesis of phosphonic acids is crucial for numerous research projects across chemistry, biology, and physics, highlighting their importance in interdisciplinary studies (Sevrain et al., 2017).
Fluorescent Chemosensors
Compounds like 4-Methyl-2,6-diformylphenol (DFP) serve as platforms for developing chemosensors detecting various analytes, including metal ions and neutral molecules. This application is significant in analytical chemistry for environmental monitoring and medical diagnostics. The selectivity and sensitivity of DFP-based chemosensors underline the potential of such compounds in scientific research (Roy, 2021).
Pharmacogenetics and Personalized Medicine
The study of genetic polymorphisms in enzymes like dihydropyrimidine dehydrogenase (DPD) is crucial for optimizing therapy with antifolate and fluoropyrimidine agents. Understanding these genetic variations can help tailor treatments to individual patients, reducing toxicity and increasing efficacy in cancer therapies (De Mattia & Toffoli, 2009).
Synthesis of Key Intermediates
The development of efficient synthesis methods for key intermediates like 2-Fluoro-4-bromobiphenyl is vital for manufacturing drugs such as flurbiprofen. This research underscores the importance of innovative synthetic routes in the pharmaceutical industry, highlighting the need for cost-effective and environmentally friendly production methods (Qiu et al., 2009).
Eigenschaften
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluoro-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrFN3O2/c1-11-4-5-12(7-15(11)19)16(23)22-6-2-3-14(10-22)24-17-20-8-13(18)9-21-17/h4-5,7-9,14H,2-3,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZHVOJDPGWFFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2532949.png)



![4-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2532953.png)

![2-(2,6-dimethylpyrimidin-4-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2532957.png)

![N'-(2-methoxy-2-phenylbutyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2532961.png)


![3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)
![1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2532969.png)
